Tetraphenylphosphonium phenolate
Description
Significance in Modern Synthetic Chemistry and Materials Science
The significance of tetraphenylphosphonium (B101447) phenolate (B1203915) in modern synthetic chemistry is multifaceted. It serves as a highly effective reagent and catalyst in a variety of organic transformations. Its utility is particularly noted in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where it facilitates reactions with high efficiency. The compound's ability to act as a nucleophile is a key aspect of its reactivity, allowing it to participate in crucial bond-forming reactions.
In the realm of materials science, tetraphenylphosphonium phenolate is instrumental in the development of advanced materials such as thermosetting resins and polycarbonates. Its excellent thermal and chemical stability contributes to the durability of the materials it helps create. Furthermore, its role as a phase-transfer catalyst is crucial, enabling the dissolution of inorganic anions in organic solvents, which is a vital process in many synthetic applications. wikipedia.org
Overview of Foundational Research Trajectories and Scope
Foundational research on this compound has paved the way for its current applications. Early investigations focused on understanding its fundamental chemical properties and reactivity. A significant area of research has been its application as a transesterification catalyst, especially in the production of aromatic polycarbonates. google.com Studies have demonstrated its ability to significantly improve the efficiency of these polymerization reactions.
Another important research trajectory involves its function as a latent hardening accelerator for phenol-epoxy resins. The compound's stability at room temperature allows for the long-term storage of resin precursors without premature curing, a critical advantage for industrial applications. The mechanism often involves the nucleophilic attack of the phenolate ion on an electrophilic center, a process enhanced by the stabilizing effect of the large tetraphenylphosphonium cation. Research has also explored its use in generating lipophilic salts from inorganic and organometallic anions, which facilitates their crystallization and solubility in organic solvents. wikipedia.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H25OP | sfdchem.comalfa-chemistry.com |
| Molecular Weight | 432.49 g/mol | ambeed.com |
| Appearance | White crystalline solid | alfa-chemistry.com |
| Solubility | Almost insoluble in water at room temperature; soluble in many organic solvents like ethanol, dimethylformamide, and ether. | |
| Storage Temperature | 2-8°C under an inert atmosphere. | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetraphenylphosphanium;phenoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLNYWQSSYUXJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935030 | |
| Record name | Tetraphenylphosphanium phenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15464-47-8 | |
| Record name | Phosphonium, tetraphenyl-, salt with phenol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15464-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphonium phenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylphosphanium phenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylphosphonium phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Isolation Strategies for Tetraphenylphosphonium Phenolate Derivatives
Anion Exchange Protocols for Selective Preparation
Anion exchange represents a primary and versatile method for the synthesis of tetraphenylphosphonium (B101447) phenolate (B1203915). This approach leverages the straightforward displacement of a halide or other suitable leaving group from the tetraphenylphosphonium cation by the phenolate anion. The efficiency of this exchange is governed by several factors, including the choice of starting materials and reaction conditions.
Synthesis from Tetraphenylphosphonium Halides and Sodium Phenolate
A widely utilized method for the preparation of tetraphenylphosphonium phenolate involves the reaction of a tetraphenylphosphonium halide, typically tetraphenylphosphonium bromide, with sodium phenolate. This reaction is a classic example of a metathesis reaction, driven by the formation of a more thermodynamically stable product and often facilitated by the precipitation of the resulting sodium halide salt.
The general reaction scheme is as follows:
(C₆H₅)₄P⁺X⁻ + C₆H₅O⁻Na⁺ → (C₆H₅)₄P⁺C₆H₅O⁻ + NaX
Where X⁻ is a halide anion (e.g., Br⁻, Cl⁻).
A process for preparing high-purity this compound in a liquid form involves reacting a tetraphenylphosphonium halide with phenol (B47542) in an aqueous alkali solution. acs.org This in situ generation of the sodium phenolate, followed by the anion exchange, streamlines the synthesis. The reaction is typically carried out at temperatures at or below 55°C with a molar ratio of phenol to the tetraphenylphosphonium halide of 10:1 or greater, while maintaining a pH between 9.5 and 11. acs.org
Optimized Reaction Conditions for High-Purity this compound Synthesis
The synthesis of high-purity this compound necessitates careful control over various reaction parameters. The hygroscopic nature of the product and its susceptibility to decomposition under certain conditions demand stringent control of moisture and the selection of appropriate solvents and purification techniques.
Anhydrous Conditions and Moisture Control
The presence of water can be detrimental to the stability of this compound, particularly at elevated temperatures. Investigations have shown that even small amounts of water can lead to the cleavage of the phenolate, resulting in the formation of triphenylphosphine (B44618) oxide. chinesechemsoc.org Therefore, conducting the synthesis under anhydrous conditions is crucial for obtaining a high-purity product. This often involves the use of dried solvents and reagents, and carrying out the reaction under an inert atmosphere, such as nitrogen, to prevent the ingress of atmospheric moisture. chinesechemsoc.orgresearchgate.net
Role of Polar Aprotic Solvents in Reaction and Purification
Polar aprotic solvents play a significant role in both the synthesis and purification of this compound. Solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are effective in dissolving the phosphonium (B103445) salt reactants and facilitating the anion exchange process. nih.gov The ability of these solvents to solvate the cation while leaving the anion relatively "bare" can enhance the nucleophilicity of the phenolate anion, thereby promoting the reaction.
In the context of purification, polar aprotic solvents are instrumental in recrystallization procedures. For instance, a mixture of a good solvent like acetonitrile with a less polar co-solvent can be used to induce crystallization and isolate the pure product. nih.gov The choice of solvent can also be critical in separating the desired product from unreacted starting materials and byproducts.
Phase Separation and Recrystallization Techniques
Following the anion exchange reaction, effective separation and purification techniques are essential to isolate high-purity this compound. One described method involves the addition of a sparingly water-soluble alcohol, such as 1-hexanol (B41254) or cyclohexanol, to the reaction mixture to induce phase separation. researchgate.net This allows for the extraction of the organic phase containing the desired product. Subsequent removal of the alcohol under vacuum yields a liquid formulation of this compound in phenol. researchgate.net
Recrystallization is a powerful technique for purifying solid this compound. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, such as acetonitrile, followed by slow cooling to induce the formation of crystals. nih.gov The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of the purified product. For hygroscopic salts, techniques such as vapor diffusion of a non-polar solvent (e.g., hexane) into a solution of the salt in a more polar solvent (e.g., toluene) can be employed to promote crystallization. nih.gov
| Purification Technique | Description | Key Parameters |
| Phase Separation | Addition of a sparingly water-soluble alcohol to create two distinct liquid phases, allowing for the extraction of the product. | Choice of alcohol (e.g., 1-hexanol), volume ratios. |
| Recrystallization | Dissolution of the crude product in a hot solvent followed by cooling to induce crystallization of the pure compound. | Solvent system (e.g., acetonitrile/ethyl acetate), cooling rate, use of seed crystals. |
| Vapor Diffusion | Slow diffusion of a non-polar "anti-solvent" into a solution of the product in a more polar solvent to gradually induce crystallization. | Choice of solvent/anti-solvent pair (e.g., toluene/hexane), temperature. |
Derivatization Approaches for Modulating Phenolate Reactivity
The introduction of electron-donating or electron-withdrawing groups on the phenol ring can significantly impact the catalytic activity. For instance, in transfer hydrogenation reactions, phenols with bulky electron-donating groups, such as tert-butyl, have shown enhanced catalytic activity. Conversely, the presence of an electron-withdrawing substituent on the phenolic ring has been observed to decrease the conversion rate in certain reactions. This suggests that the electronic nature of the phenolate is a key determinant of its reactivity.
Mechanistic Investigations of Chemical Reactivity Involving the Tetraphenylphosphonium Phenolate Ion Pair
Nucleophilic Reactivity of the Phenolate (B1203915) Anion Moiety
The phenolate anion, formed from the deprotonation of phenol (B47542), is a potent nucleophile. pharmaxchange.info Its reactivity is significantly modulated by the accompanying cation, in this case, the large and non-coordinating tetraphenylphosphonium (B101447) ion.
Phenoxide Ion Attack on Electrophilic Centers
The electron-rich phenoxide ion readily attacks various electrophilic centers. quora.com A classic example of this reactivity is the Williamson ether synthesis, where the phenolate displaces a halide from an alkyl halide to form an ether. byjus.commasterorganicchemistry.com This SN2 reaction is highly efficient, particularly with primary alkyl halides. masterorganicchemistry.com Besides alkylation, the phenolate anion can also participate in acylation reactions when treated with acylating agents like acid anhydrides. francis-press.com
The general scheme for these nucleophilic attacks involves the donation of a lone pair of electrons from the oxygen atom of the phenolate to an electron-deficient carbon atom of the electrophile, leading to the formation of a new carbon-oxygen bond.
Table 1: Examples of Phenoxide Nucleophilic Attack on Electrophiles
| Electrophile Type | Specific Example | Product Type |
|---|---|---|
| Alkyl Halide | Benzyl Bromide | Aryl Ether |
| Alkyl Tosylate | Diethylene Glycol Ditosylate | Bis-phenoxy Ether |
| Acyl Halide | Acetyl Chloride | Phenyl Acetate |
| Acid Anhydride | Acetic Anhydride | Phenyl Acetate |
Influence of the Tetraphenylphosphonium Cation on Anion Stabilization and Reactivity
The nature of the counterion paired with the phenolate anion plays a crucial role in its reactivity. The tetraphenylphosphonium cation ([PPh₄]⁺) is large, bulky, and possesses a diffuse positive charge. This steric hindrance prevents tight ion pairing and coordination with the phenolate anion. Consequently, the phenolate anion is considered "naked" or poorly solvated, which significantly enhances its intrinsic nucleophilicity compared to when it is paired with smaller, harder cations like Li⁺ or Na⁺. These smaller cations can chelate with the oxygen atom, reducing the availability of its electron pairs for nucleophilic attack. ic.ac.uk The use of large, non-coordinating cations like tetraphenylphosphonium can thus lead to increased reaction rates in processes like the Williamson ether synthesis. ic.ac.uk
Ambident Reactivity of Phenolate Anions: O- versus C-Attack Regioselectivity
The phenolate anion is an ambident nucleophile, meaning it has two potential nucleophilic sites: the oxygen atom and the carbon atoms at the ortho and para positions of the aromatic ring. ic.ac.ukdalalinstitute.com This dual reactivity can lead to two different products: O-alkylation (ether formation) or C-alkylation (formation of a substituted phenol). pharmaxchange.infodalalinstitute.com
The regioselectivity of the reaction is governed by several factors, including the solvent, the nature of the counterion, and the electrophile, often explained by the Hard and Soft Acids and Bases (HSAB) principle. dalalinstitute.com O-alkylation is generally favored under conditions that promote a "free" or highly reactive phenoxide ion. In contrast, C-alkylation is favored when the oxygen atom is sterically hindered or its nucleophilicity is dampened by solvation or tight ion pairing. pharmaxchange.infoic.ac.uk
Table 2: Conditions Influencing O- vs. C-Alkylation of Phenolate
| Factor | Favors O-Alkylation | Favors C-Alkylation | Rationale |
|---|---|---|---|
| Solvent | Polar Aprotic (e.g., DMF, DMSO) pharmaxchange.infoic.ac.uk | Protic (e.g., Water, TFE) pharmaxchange.info | Protic solvents solvate the oxygen atom via hydrogen bonding, hindering its reactivity and favoring attack by the less-solvated carbon positions. pharmaxchange.infoic.ac.uk |
| Counterion | Large, non-coordinating (e.g., [PPh₄]⁺, K⁺) ic.ac.uk | Small, coordinating (e.g., Li⁺) | Smaller cations associate more tightly with the oxygen, reducing its nucleophilicity and promoting C-attack. ic.ac.uk |
| Electrophile (HSAB) | Hard Electrophiles (e.g., Alkyl Sulfates) | Soft Electrophiles (e.g., Alkyl Iodides) ic.ac.uk | The oxygen atom is a hard nucleophilic center, preferring to react with hard electrophiles. The carbon atoms are softer nucleophilic centers, reacting preferentially with soft electrophiles. |
Proton Transfer Dynamics and Catalytic Regeneration Cycles
Proton transfer is a fundamental process in chemistry, and the tetraphenylphosphonium phenolate system is an active participant. The phenolate anion is the conjugate base of phenol and can readily accept a proton from a suitable donor. This process is central to many catalytic cycles where phenol acts as a catalyst. For the catalytic cycle to proceed, the active phenoxide species must be regenerated, which typically occurs through deprotonation of the phenol by a base.
The dynamics of proton transfer can be complex, sometimes coupling with electron transfer in a process known as concerted proton-electron transfer (CPET). rsc.orgnih.gov In such reactions, an electron and a proton are transferred in a single kinetic step. nih.gov The pathway, whether a simple proton transfer (PT) or a more complex CPET, is influenced by the acidity of the phenol, the nature of the proton acceptor, and the solvent. rsc.org For instance, studies have shown a transition from EPT to PT mechanisms for more acidic phenols in acetonitrile (B52724). rsc.org The this compound, by providing a basic phenoxide, can facilitate these proton transfer events, which are crucial in various chemical transformations, including the oxidation of substrates where the phenol is regenerated in a catalytic fashion. nih.govresearchgate.net
Redox Chemistry and Electron Transfer Processes of the Phenolate Anion
The phenolate anion is not only a nucleophile but also a potent one-electron reducing agent. The presence of a large, non-coordinating counterion like tetraphenylphosphonium is critical for this behavior. When the phenolate anion is "non-coordinated," its redox potential becomes significantly more negative, enhancing its ability to donate a single electron. nih.gov
Deprotonation of phenol derivatives with bases that result in non-coordinated phenolates can yield species with redox potentials as low as -0.72 V versus SCE, which is comparable to that of metallic zinc. nih.gov This makes these phenolates capable of reducing various substrates through single-electron transfer (SET), generating a stable phenoxyl radical and the radical anion of the electrophile. nih.gov The oxidation of the simple phenoxide anion ([PhO]⁻) is irreversible due to the rapid recombination of the resulting phenoxyl radicals. nih.gov However, sterically hindered phenolates can exhibit reversible redox behavior. nih.gov
Table 3: Redox Potentials of Substituted Phenolates
| Phenolate Anion | Redox Potential (E⁰ vs. SCE in MeCN) |
|---|---|
| [MeOtBu₂PhO]⁻ | -0.72 V nih.gov |
| [tBu₃PhO]⁻ | -0.52 V nih.gov |
| [PhO]⁻ | -0.12 V (irreversible) nih.gov |
This capacity for electron transfer makes this compound and related compounds valuable reagents in radical chemistry and for initiating electron transfer-catalyzed reactions.
Catalytic Applications and Reaction Engineering Facilitated by Tetraphenylphosphonium Phenolate
Transesterification Catalysis in Polymer Synthesis
Transesterification is a key reaction in the synthesis of various polymers, most notably polyesters. wikipedia.org This process involves the exchange of an organic group of an ester with the organic group of an alcohol, often facilitated by an acid or base catalyst. wikipedia.org In large-scale industrial applications, such as the production of polyethylene (B3416737) terephthalate, diesters undergo transesterification with diols to form long polymer chains. wikipedia.org
Application in Aromatic Polycarbonate Production
Tetraphenylphosphonium (B101447) phenolate (B1203915) is a highly effective catalyst for the melt transesterification process used in the production of aromatic polycarbonates. google.com This process typically involves the reaction of an aromatic diphenol, such as bisphenol A, with a carbonic acid diaryl ester, like diphenyl carbonate. google.com The catalyst facilitates the ester exchange reaction, leading to the formation of the polycarbonate polymer and a phenol (B47542) byproduct, which is removed by distillation to drive the reaction forward. wikipedia.orggoogle.com
To overcome the challenges of metering a solid catalyst into the reaction, tetraphenylphosphonium phenolate can be used in a liquid formulation with phenol. google.com This allows for precise addition of the catalyst without introducing foreign substances. google.com A typical process involves adding a small amount of the catalyst (e.g., 4x10⁻³ mol% based on bisphenol A) to the reactants and progressively increasing the temperature and vacuum to facilitate the removal of the phenol byproduct and the formation of a high-molecular-weight polycarbonate. google.com
Mechanistic Aspects of Transesterification Processes
The mechanism of transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of an ester, forming a tetrahedral intermediate. wikipedia.org This intermediate can then either revert to the starting materials or proceed to form the transesterified product. wikipedia.org The reaction is an equilibrium process, and the final product distribution is dependent on the relative energies of the reactants and products. wikipedia.org
In the context of polycarbonate synthesis catalyzed by this compound, the phenolate anion (PhO⁻) from the catalyst is believed to be the active nucleophilic species. It attacks the carbonyl group of the carbonic acid diaryl ester, initiating the transesterification cascade that ultimately leads to the formation of the polycarbonate chain.
Phenol-Epoxide Ring-Opening Polymerization
Phenol-epoxy thermosetting resins are known for their excellent heat resistance, chemical resistance, and electrical properties, making them suitable for a wide range of applications, including electronic components and composites. nih.gov The curing of these resins often requires high temperatures, which can be mitigated by the use of hardeners or hardening accelerators. nih.gov
Function as a Latent Hardening Accelerator for Epoxy Resins
This compound can act as a latent hardening accelerator in phenol-epoxide polymerization. nih.govnih.gov Latent accelerators are compounds that are inactive at room temperature but become active at elevated temperatures, providing long-term storage stability for the resin mixture. nih.govgoogle.com
In some systems, this compound is generated in situ from a precursor like tetraphenylphosphonium-tetraphenylborate (TPP-K). nih.govnih.gov The reaction is initiated by the thermal cleavage of the P-B bond in TPP-K. The resulting tetraphenylborate (B1193919) anion reacts with phenol to produce a phenoxide ion, which then combines with the tetraphenylphosphonium cation to form the active catalyst, this compound. nih.govnih.gov The phenoxide ion then nucleophilically attacks the epoxide ring, initiating the polymerization process. nih.govnih.gov
Kinetic Studies on Curing Reactions
Kinetic studies of phenol-epoxide ring-opening reactions are crucial for understanding and controlling the curing process. Density functional theory (DFT) calculations have been employed to investigate the reaction mechanism when using a latent accelerator like TPP-K. nih.govnih.gov These studies have shown that the rate-determining steps are the initial cleavage of the P-B bond in the precursor and the subsequent reaction to form the active phenolate species. nih.govnih.gov The calculated free energies of activation for these steps are in the range of 36.1 to 36.3 kcal/mol. nih.govnih.gov
The general curing kinetics of epoxy resins can be complex and are often studied using methods like differential scanning calorimetry (DSC). mdpi.com The apparent activation energy and the reaction model can be determined from non-isothermal DSC data. For example, in one system, the curing reaction was found to follow the Jander equation, which describes a three-dimensional diffusion-controlled reaction. mdpi.com
Phase-Transfer Catalysis in Organic Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. scienceinfo.comfzgxjckxxb.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. scienceinfo.com This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields. fzgxjckxxb.comcrdeepjournal.org
Tetraphenylphosphonium salts, including this compound, are effective phase-transfer catalysts due to their thermal stability, which allows them to be used at high temperatures. phasetransfercatalysis.com The tetraphenylphosphonium cation is lipophilic and can effectively transport anions from an aqueous or solid phase into an organic phase where the reaction occurs. scienceinfo.comphasetransfercatalysis.com
For instance, this compound has been utilized at a concentration of 0.02 wt% in the synthesis of polyphosphonates at temperatures between 250-300°C. phasetransfercatalysis.com In this reaction, the catalyst facilitates the transfer of the anionic species required for the polymerization in the high-temperature melt phase. phasetransfercatalysis.com Another example of PTC is the synthesis of o-nitrodiphenyl ether from o-chloronitrobenzene and solid potassium phenoxide, where a phosphonium salt catalyzes the reaction under solid-liquid phase transfer conditions. crdeepjournal.org
Facilitation of Reactant Transfer Across Immiscible Phases
Phase-transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between heterogeneous reactants. slideshare.netscienceinfo.com The core principle involves a catalyst, the phase-transfer agent, which transports a reactant from one phase (typically aqueous or solid) into a second, immiscible organic phase where the reaction occurs. slideshare.netscienceinfo.com this compound excels in this role due to the chemical nature of its constituent ions.
The mechanism hinges on the tetraphenylphosphonium (TPP⁺) cation. This large, sterically hindered cation possesses significant lipophilicity (a tendency to dissolve in fats, oils, and other non-polar solvents) due to its four phenyl rings. This property allows the TPP⁺ cation to be readily extracted from an aqueous phase into an organic phase. When in the aqueous phase, it forms an ion pair with the phenoxide anion (or another anion present, such as a hydroxide (B78521) or halide). This entire ion pair, [TPP⁺][Anion⁻], is then transferred into the organic phase.
Once in the organic medium, the anion is weakly solvated and highly reactive, as it is paired with a large, "soft" cation rather than a smaller, "hard" cation like sodium (Na⁺). princeton.edu This enhanced reactivity allows it to readily engage with the organic substrate, which is soluble in the organic phase. phasetransfer.com After the reaction, the catalyst can return to the aqueous phase to begin the cycle anew, making it a true catalyst. The superior organic solubility of tetraphenylphosphonium salts compared to simpler inorganic salts is a key factor in their efficacy.
Optimization of Phase-Transfer Efficiency in Diverse Reactions
The efficiency of this compound as a phase-transfer catalyst is not static but is influenced by several key factors that can be manipulated to optimize reaction outcomes. Understanding these variables is crucial for effective process development in industrial and laboratory settings.
Key Factors Influencing PTC Efficiency:
| Factor | Influence on Efficiency | Rationale |
| Catalyst Structure | High | The bulky, lipophilic nature of the TPP⁺ cation is critical for solubility in the organic phase, enabling the transport of the reactive anion away from the aqueous phase. scienceinfo.comprinceton.edu |
| Reaction Temperature | Moderate to High | Increased temperature often enhances reaction rates. The high thermal stability of phosphonium salts makes them suitable for high-temperature applications where other catalysts might decompose. phasetransfercatalysis.comphasetransfercatalysis.comalfachemic.com |
| Agitation/Stirring | High | Vigorous stirring increases the interfacial surface area between the immiscible phases, which enhances the rate of transfer of the catalyst-anion pair across the phase boundary. princeton.edu |
| Solvent Choice | Moderate | The polarity of the organic solvent can affect the solubility of the catalyst ion pair and the reactivity of the anion. Less polar solvents often lead to a more reactive, "naked" anion. phasetransfer.com |
| Concentration | High | The rate of the reaction in the organic phase is directly influenced by the concentration of the active catalyst-anion species. Higher catalyst efficiency is linked to its ability to maintain a high effective concentration of the reactant anion in the organic phase. |
The choice of catalyst is paramount. Phosphonium salts like this compound are often favored for their high thermal stability compared to their ammonium salt counterparts, making them ideal for reactions requiring elevated temperatures. phasetransfercatalysis.comalfachemic.com Furthermore, the efficiency of the catalytic cycle depends on the catalyst's ability to effectively transport anions into the organic phase and release them for reaction. This process is optimized by the large size and charge distribution of the TPP⁺ cation, which promotes the formation of loose, highly reactive ion pairs in the organic solvent.
Broader Catalytic Profiles in Complex Organic Transformations
Beyond standard phase-transfer applications, this compound demonstrates significant catalytic activity in a range of complex organic transformations, including polymerizations and ring-opening reactions.
In one notable application, this compound serves as a thermally stable catalyst for the high-temperature synthesis of polyphosphonates. phasetransfercatalysis.com This reaction highlights the compound's robustness under demanding industrial conditions.
Table: High-Temperature Polyphosphonate Synthesis phasetransfercatalysis.com
| Parameter | Details |
| Catalyst | This compound |
| Reactants | Bisphenol A, Methylphosphonic acid diphenyl ester, Crosslinker |
| Catalyst Loading | 0.02 wt% |
| Reaction Temperature | 250-300 °C |
| Significance | Demonstrates the high thermal stability and efficiency of the catalyst in polymerization reactions. |
Furthermore, this compound is a key player in the ring-opening of epoxides. Theoretical and practical studies have shown that it is the active species in the phenol-epoxide ring-opening reaction, a crucial step in the curing of epoxy resins. mdpi.comnih.gov In this mechanism, the phenoxide ion of the catalyst performs a nucleophilic attack on the epoxide ring, causing it to open. mdpi.com The system is then regenerated, allowing the catalytic cycle to continue. nih.gov This reactivity is also harnessed in transesterification reactions, where the compound effectively catalyzes the production of aromatic polycarbonates.
Table: Catalytic Role in Phenol-Epoxide Ring Opening mdpi.comnih.gov
| Step | Description |
| Catalyst Formation | This compound (TPP-OPh) is generated as the active species. |
| Nucleophilic Attack | The phenoxide ion of TPP-OPh attacks the electrophilic carbon of the epoxide ring. |
| Ring Opening | The C-O bond of the epoxide breaks, and a proton is transferred, leading to the formation of a new C-O bond. |
| Catalyst Regeneration | The resulting phenoxide ion re-associates with the TPP⁺ cation, regenerating the catalyst for subsequent cycles. nih.gov |
This catalytic versatility underscores the importance of this compound in facilitating a variety of advanced organic syntheses.
Computational and Theoretical Studies on Tetraphenylphosphonium Phenolate Systems
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has been widely employed to investigate the electronic properties and reaction mechanisms involving tetraphenylphosphonium (B101447) phenolate (B1203915). These studies are crucial for understanding its catalytic activity and for the rational design of more efficient catalysts.
A notable application of DFT is in the study of the phenol-epoxide ring-opening reaction, where tetraphenylphosphonium salts act as catalysts. researchgate.net The mechanism is initiated by the reaction of a base with phenol (B47542) to form a phenoxide ion, which then associates with the tetraphenylphosphonium cation. researchgate.net This ion pair subsequently acts as the active nucleophile in the ring-opening of the epoxide. DFT calculations have been instrumental in mapping the energetics of this entire process.
The catalytic cycle of reactions involving tetraphenylphosphonium phenolate can be comprehensively mapped using DFT calculations to determine the free energy surface. This mapping allows for the identification of all intermediates and transition states along the reaction coordinate. For instance, in the phenol-epoxide reaction, the formation of the this compound ion pair is a critical step. researchgate.net The subsequent nucleophilic attack of the phenolate on the epoxide, followed by ring-opening and protonation steps to regenerate the catalyst, can be modeled to create a complete energy profile.
DFT calculations have been successfully used to determine these parameters in reactions catalyzed by systems analogous to this compound. For example, in the reaction of triphenylphosphine (B44618) with aryl bromides in the presence of phenol, the formation of the phosphonium (B103445) salt proceeds through an addition-elimination mechanism. The polarization of the C-Br bond by hydrogen bonding with phenol facilitates the nucleophilic attack by the phosphine (B1218219). Subsequent elimination of HBr regenerates the aromatic system and forms the phosphonium salt. The activation energies for these steps can be calculated to pinpoint the RDS.
| Reaction Step | Calculated Parameter | Significance |
| Ion Pair Formation | Free Energy of Formation | Determines the concentration of the active catalyst. |
| Nucleophilic Attack | Activation Energy (Ea) | Key barrier to the main bond-forming event. |
| Ring Opening/Product Formation | Activation Energy (Ea) | Influences the rate of product release. |
| Catalyst Regeneration | Free Energy of Regeneration | Ensures the catalytic nature of the process. |
Molecular Dynamics Simulations for Dynamic Behavior and Ion Pairing Effects
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and ions in solution. arxiv.org For this compound, MD simulations can provide insights into the nature of the ion pair, its solvation, and its conformational dynamics.
Classical MD simulations have been extensively used to study ion-ion interactions in aqueous solutions. libretexts.orgnih.gov These studies reveal that the stability and structure of an ion pair are influenced by factors such as ion size, charge density, and the properties of the solvent. libretexts.org The concept of contact ion pairs (CIP) and solvent-separated ion pairs (SSIP) is crucial in understanding the state of ions in solution. nih.gov In a CIP, the ions are in direct contact, whereas in an SSIP, one or more solvent molecules are interposed between the cation and the anion.
While specific MD simulations for this compound are not widely published, the general principles derived from studies of other large, hydrophobic ions can be applied. The large, nonpolar surface of the tetraphenylphosphonium cation would likely favor the formation of a contact ion pair with the phenolate anion in many organic solvents, driven by electrostatic and hydrophobic interactions. In more polar, protic solvents, the formation of solvent-separated ion pairs might be more prevalent.
Quantum Chemical Analysis of Phenolate Ionization Energies and Charge Distribution
Quantum chemical calculations are essential for understanding the intrinsic electronic properties of the phenolate anion, which are central to its reactivity. These properties include its ionization energy and the distribution of the negative charge.
The ionization energy of the phenolate anion, which corresponds to the energy required to remove an electron, has been a subject of both experimental and theoretical investigation. acs.org The negative charge on the phenolate ion is not localized on the oxygen atom but is delocalized into the aromatic ring through resonance. libretexts.org This delocalization stabilizes the anion and is a key reason for the acidity of phenol. libretexts.org
Quantum chemical calculations, such as those using DFT or ab initio methods, can provide a detailed picture of the charge distribution in the phenolate anion. researchgate.net These calculations typically show that a significant portion of the negative charge resides on the ortho and para carbons of the benzene (B151609) ring, in addition to the oxygen atom. libretexts.org This charge distribution explains the regioselectivity of the reactions of the phenolate anion with electrophiles.
Calculated Properties of the Phenolate Anion
| Property | Theoretical Method | Finding | Reference |
|---|---|---|---|
| Ionization Energy | EOM-IP-CCSD/EFP | The computed solvent-induced shift in vertical ionization energy (VIE) for phenolate is +5.72 eV in water. The absolute VIE in the gas phase is calculated to be 7.7 eV. | acs.org |
| Charge Distribution | DFT/B3LYP | The negative charge is delocalized onto the ortho and para positions of the aromatic ring, with considerable quinoid character. | acs.org |
Theoretical Prediction of Substituent Effects on Reactivity and Catalytic Performance
The reactivity of the phenolate anion and, by extension, the catalytic performance of the this compound system can be modulated by introducing substituents on the phenyl ring of the phenolate. Theoretical calculations are invaluable for predicting and rationalizing these substituent effects. bgu.ac.ilacs.orgbohrium.comnih.gov
The Hammett equation provides a well-established framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org Theoretical calculations can be used to compute substituent constants (σ) and reaction constants (ρ) that can be used in the Hammett equation to predict reaction rates and equilibrium constants. epfl.ch
Ab initio molecular orbital calculations have shown that the effect of substituents on the acidity of phenols is largely determined by their effect on the stability of the phenoxide anion. bgu.ac.il Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the negative charge on the phenoxide ion, while electron-donating groups (EDGs) decrease acidity by destabilizing the negative charge. libretexts.org
In the context of catalysis, substituents on the phenolate can influence both the nucleophilicity of the anion and the stability of the this compound ion pair. For instance, an electron-withdrawing group would decrease the nucleophilicity of the phenolate but could potentially lead to a more dissociated and thus more reactive ion pair in certain solvents. Conversely, an electron-donating group would increase the nucleophilicity of the phenolate but might lead to a tighter, less reactive ion pair. DFT calculations can be used to model these competing effects and predict the optimal substituent for a given catalytic application.
Advanced Characterization and Spectroscopic Elucidation of Tetraphenylphosphonium Phenolate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of tetraphenylphosphonium (B101447) phenolate (B1203915), allowing for the distinct characterization of both its cationic and anionic components.
The ¹H and ¹³C NMR spectra of tetraphenylphosphonium phenolate are characterized by signals corresponding to the tetraphenylphosphonium cation and the phenolate anion.
For the tetraphenylphosphonium cation , the four phenyl groups are chemically equivalent, leading to simplified spectra. In the ¹H NMR spectrum, the aromatic protons typically appear as complex multiplets in the range of 7.6 to 8.0 ppm. rsc.orgrsc.org The ¹³C NMR spectrum shows characteristic signals for the phenyl carbons, with the carbon atom directly bonded to the phosphorus (C-1 or ipso-carbon) appearing as a doublet due to coupling with the phosphorus atom. rsc.org
For the phenolate anion , the proton and carbon environments are distinct from those of the cation. The protons on the phenolate ring are expected to be shifted upfield compared to the cation's protons. Based on data for phenol (B47542), which serves as a close proxy, the protons ortho and para to the oxygen are more shielded than the meta protons. rsc.org Similarly, the ¹³C NMR spectrum of the phenolate moiety shows distinct chemical shifts for the ipso, ortho, meta, and para carbons, reflecting the electronic influence of the oxyanion. docbrown.info
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tetraphenylphosphonium (TPP) Salts and Phenol
Note: Data for TPP salts are used as a proxy for the cation in this compound. Data for phenol is a proxy for the phenolate anion. Actual shifts can vary with solvent and counter-ion.
| Moiety | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment | Source(s) |
| TPP Cation | ¹H | 7.90-7.94 | m | 4H | rsc.org |
| 7.81 | dt | 8H | rsc.org | ||
| 7.64 | dd | 8H | rsc.org | ||
| TPP Cation | ¹³C | 135.8 | d, J = 3.0 Hz | C-H | rsc.org |
| 134.5 | d, J = 10.3 Hz | C-H | rsc.org | ||
| 130.9 | d, J = 12.9 Hz | C-H | rsc.org | ||
| 117.5 | d, J = 89.5 Hz | C-P (ipso) | rsc.org | ||
| Phenolate Anion (from Phenol) | ¹³C | 155.0 | C-O (ipso) | docbrown.info | |
| 129.5 | C-3/C-5 (meta) | docbrown.info | |||
| 120.8 | C-4 (para) | docbrown.info | |||
| 115.4 | C-2/C-6 (ortho) | docbrown.info |
Phosphorus-31 (³¹P) NMR spectroscopy is particularly powerful for characterizing the tetraphenylphosphonium cation. A single resonance peak is typically observed in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift for the tetraphenylphosphonium cation generally appears in the range of +22 to +24 ppm relative to an external standard of 85% H₃PO₄. rsc.orgrsc.org This distinct signal serves as a reliable diagnostic marker for the cationic species. rsc.org
Table 2: Typical ³¹P NMR Chemical Shifts for Tetraphenylphosphonium Salts
Note: The specific chemical shift can be influenced by the solvent.
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Source(s) |
| Tetraphenylphosphonium chloride | CDCl₃ | 23.8 | rsc.org |
| Tetraphenylphosphonium perchlorate | CD₃CN | 22.89 | rsc.org |
| Tetraphenylphosphonium tetrafluoroborate | CD₃CN | 22.87 | rsc.org |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Interaction Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within this compound and to probe the ionic interactions. The spectrum is a composite of the vibrational modes of the tetraphenylphosphonium cation and the phenolate anion.
Key vibrational bands for the tetraphenylphosphonium cation include C=C stretching vibrations of the aromatic rings and C-H stretching and bending modes. researchgate.net The phenolate anion contributes vibrations characteristic of the substituted benzene (B151609) ring and, most importantly, the C-O and P-O-C bonds. The P-O-C stretching vibration is a key indicator of the formation of the phenolate salt. researchgate.net
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
Note: Frequencies are based on data from analogous compounds like triphenyl phosphate (B84403) and other tetraphenylphosphonium salts.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Source(s) |
| ~1590 | C=C Stretch | Aromatic rings (cation and anion) | researchgate.net |
| ~1488 | C=C Stretch | Aromatic rings (cation and anion) | researchgate.net |
| 1260-1130 | C-H In-plane Bend | Phenyl groups | researchgate.net |
| 950-1170 | P-O-C Stretch | Phosphor-ester linkage | researchgate.net |
| 900-660 | C-H Out-of-plane Bend | Phenyl groups | researchgate.net |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for determining the purity of this compound and for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying any residual starting materials, such as phenol. The analysis of phenolic compounds can be complex due to their similar chemical characteristics, which can make complete separation challenging. nih.gov
A common approach involves reverse-phase HPLC using a C18 stationary phase. A gradient elution system, typically composed of an organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water, is employed to separate the components. nih.gov A UV-Vis diode array detector (DAD) is often used for detection and quantification by comparing analyte peak areas to those of certified standards. nih.gov This method allows for the accurate determination of the concentration of the target compound as well as any phenolic impurities. nih.gov
Table 4: Typical Parameters for HPLC Analysis of this compound
| Parameter | Description | Purpose | Source(s) |
| Column | Reverse-phase C18 | Separation based on hydrophobicity | |
| Mobile Phase | Gradient of water/acetonitrile with 0.1% formic acid | To elute compounds with varying polarities | nih.gov |
| Detector | UV-Vis Diode Array Detector (DAD) | Identification and quantification of analytes | nih.gov |
| Application | Purity assessment | To quantify this compound and phenol impurities | nih.gov |
Supramolecular Chemistry and Intermolecular Interactions of Tetraphenylphosphonium Phenolate
Host-Guest Chemistry with Tetraphenylphosphonium (B101447) Salts
The tetraphenylphosphonium cation is a noteworthy participant in host-guest chemistry, where a larger 'host' molecule can encapsulate a smaller 'guest' molecule. This interaction is driven by a combination of factors including size, shape, and complementary intermolecular forces.
Inclusion Complex Formation with Phenolic Substrates
The formation of inclusion complexes is a key aspect of host-guest chemistry. In the case of tetraphenylphosphonium salts, the cation itself can be included within the cavity of a host molecule. For instance, a phenyl ring of the tetraphenylphosphonium cation can be encapsulated by the cavity of p-sulfonatocalix nih.govarene. rsc.org This type of inclusion is often influenced by the presence of other ions, such as lanthanide ions, which can template or induce the formation of these supramolecular arrays. rsc.org
The interaction between phenols and their corresponding phenolate (B1203915) anions can lead to the formation of homoconjugated complexes, which are a specific type of inclusion complex. nih.gov These complexes are stabilized by strong phenol-phenolate (PhOH···PhO⁻) hydrogen bonds and play a significant role in various chemical and biological processes. nih.gov
Molecular Recognition Phenomena in Supramolecular Architectures
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. This phenomenon is central to many biological processes and is a key goal in the design of synthetic supramolecular systems. The tetraphenylphosphonium cation can act as a structural directing agent, influencing the topology of coordination polymers. unimelb.edu.au For example, its presence can direct the formation of either a 3D diamondoid network or a 2D square grid network in lanthanoid anilate coordination polymers. unimelb.edu.au
A novel approach to molecular recognition, known as corona phase molecular recognition (CoPhMoRe), utilizes heteropolymers adsorbed onto single-walled carbon nanotubes. nih.gov While not directly involving tetraphenylphosphonium phenolate, this principle of creating unique recognition sites through the controlled arrangement of molecules is a core concept in supramolecular chemistry. nih.gov
Anion Recognition and Stabilization by the Tetraphenylphosphonium Cation
The tetraphenylphosphonium cation, despite its positive charge being somewhat shielded by the bulky phenyl groups, plays a role in anion recognition and stabilization. This is primarily achieved through electrostatic interactions and the formation of specific non-covalent bonds with the anion.
The stability of complexes formed between a receptor and an anion often increases with the charge of the anion. nih.gov The tetraphenylphosphonium cation can stabilize anions through these electrostatic forces. Furthermore, the design of synthetic receptors for anions often incorporates moieties capable of hydrogen bonding, which significantly contributes to the stability and selectivity of the complex. nih.gov In the context of this compound, while the primary interaction is ionic, the arrangement of the cations around the phenolate anion in the crystal lattice can be seen as a form of anion recognition, dictated by the need to balance electrostatic forces and optimize packing.
The alkaline stability of tetraarylphosphonium cations is a significant area of research, particularly for applications in anion-exchange membranes. nih.gov While tetraphenylphosphonium itself degrades relatively quickly in strong alkaline solutions, modifying the steric bulk around the phosphorus center by introducing different aryl substituents can dramatically enhance its stability. nih.gov This highlights the tunability of the cation's properties for specific anion interaction applications.
Crystal Engineering and Solid-State Interactions
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the intermolecular interactions between the constituent molecules or ions. In the solid state, this compound and related salts exhibit a rich variety of these interactions.
Phenyl-Phenyl Embraces and Pi-Stacking Interactions in Crystal Structures
The phenyl groups of the tetraphenylphosphonium cation are key players in the formation of specific intermolecular contacts known as "phenyl embraces" and π-stacking interactions. rsc.orgrsc.org A "sixfold phenyl embrace" (6PE) is a common motif where the phenyl rings of adjacent cations interlock. rsc.org Other variations, such as parallel (PEPE) and orthogonal (OEPE) expanded phenyl embraces, are also observed. rsc.org These interactions are attractive, with calculated energies in the range of 7.0–13.0 kcal mol⁻¹, and they lead to the formation of well-defined chains and layered structures in the crystal lattice. rsc.org
Pi-stacking interactions, which involve the face-to-face arrangement of aromatic rings, are also prevalent. nih.gov The introduction of fluorine atoms onto a phenyl ring can enhance these interactions through electrostatic polarization. nih.gov While not directly involving phenolate, the principles of π-stacking are fundamental to understanding the packing of aromatic-rich compounds like tetraphenylphosphonium salts.
Hydrogen Bonding Networks in Crystalline Assemblies
Hydrogen bonding is a powerful tool in crystal engineering, capable of directing the assembly of molecules into specific and robust networks. nih.govresearchgate.net In the case of this compound, the phenolate oxygen is a potent hydrogen bond acceptor. While the tetraphenylphosphonium cation itself lacks traditional hydrogen bond donors, in the presence of protic solvents or co-formers, extensive hydrogen bonding networks can be established.
Thermal Stability and Ionic Liquid Properties of Tetraphenylphosphonium Phenolate Analogs
Investigation of Thermal Degradation Pathways and Mechanisms
The thermal stability of phosphonium-based ionic liquids, including tetraphenylphosphonium (B101447) phenolate (B1203915) and its analogs, is a critical factor for their application, particularly at elevated temperatures. Understanding the pathways and mechanisms of their thermal degradation is essential for predicting their operational limits and for designing more robust ionic liquids. The primary methods for investigating these processes involve thermogravimetric analysis (TGA), often coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the evolved gaseous products during decomposition.
Studies on various phosphonium (B103445) ionic liquids reveal several common degradation mechanisms. For tetraalkylphosphonium-based ionic liquids, a prevalent pathway is the Hofmann elimination reaction, which produces an alkene and a tertiary phosphine (B1218219). Another significant mechanism is a nucleophilic substitution (SN2) reaction, where the anion attacks one of the alkyl groups on the cation, leading to the formation of a tertiary phosphine and a neutral ester or other species depending on the anion.
For instance, the oxidative degradation of tetra-n-butylphosphonium L-prolinate ([P4444][Pro]) has been studied, revealing that both the cation and the anion decompose upon heating in the presence of oxygen. nih.gov The degradation products included less volatile tributylphosphine (B147548) oxide in the liquid phase, and gaseous products such as 1-butene, CO2, and 1-pyrroline. nih.gov This indicates that the degradation can be complex, involving both the cation and the anion. The kinetics for this specific oxidative degradation were found to follow a pseudo-first-order reaction. nih.gov
Reactive molecular dynamics simulations and TGA have been employed to explore the thermal decomposition of phosphonium salicylate (B1505791) and phosphonium benzoate. researchgate.net These studies show that even subtle chemical differences between anions can significantly affect the decomposition reaction pathways and, consequently, the thermal stability. researchgate.net The presence of certain functional groups or impurities, such as halides, can also introduce additional degradation pathways and potentially lead to corrosion. researchgate.net
In the case of poly(vinyl chloride) (PVC) plasticized with phosphonium-based ionic liquids like tri-n-butyl(2-hydroxyethyl) phosphonium docusate, it was observed that the ionic liquid lowered the activation energy for the thermal degradation of the polymer. qub.ac.uk The initial degradation product was HCl, evolved at lower temperatures than for pure PVC, indicating an interaction between the ionic liquid and the polymer that promotes decomposition. qub.ac.uk
Design Principles for High-Temperature Applications of Phosphonium-Based Ionic Liquids
The design of thermally stable phosphonium-based ionic liquids for high-temperature applications hinges on the careful selection of both the cation and the anion. mdpi.com The general principle is that the stability of the ionic liquid is often dictated by the stability of the weakest component or the least stable product that can be formed.
Cation Design:
Aryl vs. Alkyl Groups: Tetraarylphosphonium cations, such as the tetraphenylphosphonium cation, generally exhibit exceptional thermal stability compared to their tetraalkylphosphonium counterparts. researchgate.net The strong phosphorus-carbon bonds in arylphosphonium cations and the absence of β-hydrogens (which are necessary for the common Hofmann elimination pathway) contribute to their high resistance to thermal degradation. Materials featuring tetraarylphosphonium cations have been shown to maintain structural integrity at 300°C for extended periods under aerobic conditions. researchgate.net
Alkyl Chain Length: For tetraalkylphosphonium cations, increasing the length of the alkyl chains can sometimes lead to lower thermal stability. mdpi.com However, the effect of cation size and branching on the decomposition temperature is generally considered less significant than the influence of the anion. researchgate.net
Functional Groups: Introducing specific functional groups onto the alkyl chains can be a strategy to modify properties, but it can also introduce new degradation pathways. rsc.org For high-temperature stability, simple, robust alkyl or aryl groups are preferred.
Anion Design:
Avoiding Reactive Anions: Simple halide anions can reduce thermal stability. Carboxylate anions, while common, can undergo decarboxylation or act as nucleophiles, initiating cation degradation. researchgate.netmdpi.com
For applications requiring high thermal stability, such as electrolytes in high-temperature lithium metal batteries, nonflammable alkyl phosphonium ionic liquids with anions like LiTFSI have been successfully developed. rsc.org These electrolytes can operate stably at 100°C. rsc.org The synthesis of perarylated ionic liquids, which strategically exclude aliphatic C(sp³)–H bonds, represents another advanced design principle to achieve outstanding resistance to thermo-oxidative degradation. researchgate.net
Structure-Stability Relationships of Quaternary Phosphonium Cations
The relationship between the molecular structure of quaternary phosphonium cations and their stability is a key aspect in materials science, particularly for applications in harsh chemical and thermal environments. Stability is largely influenced by steric and electronic effects of the substituent groups attached to the central phosphorus atom.
Steric Effects:
Steric hindrance around the phosphorus center can protect it from nucleophilic attack, a common step in degradation pathways. Bulky substituents can physically block the approach of anions or other nucleophiles. Research has shown that increasing steric bulk, for instance by using branched alkyl chains or large aryl groups, can enhance the stability of the cation. rsc.orgnih.gov
Electronic Effects:
The electronic properties of the substituent groups are also critical. Electron-donating groups can increase the electron density on the phosphorus atom, which can influence its reactivity. Conversely, electron-withdrawing groups can make the phosphorus center more electrophilic and potentially more susceptible to nucleophilic attack. rsc.org For example, in a study comparing phosphonium-based protic ionic liquids, those with electron-donating octyl groups showed enhanced thermal stability compared to those with electron-withdrawing phenyl groups. rsc.org
A semi-empirical formula based on the Taft equation has been established to estimate the alkaline stability of quaternary phosphonium cations. rsc.orgnih.govnih.govdntb.gov.ua This model relates stability to the 31P NMR chemical shift (δ), which reflects the electronic environment of the phosphorus nucleus, and the steric substituent constant (Es), which quantifies the steric bulk of the substituents. nih.gov This relationship provides a predictive tool for designing more stable cations.
The following table presents data on the thermal decomposition temperatures for various phosphonium-based ionic liquids, illustrating the influence of cation and anion structure on stability.
| Ionic Liquid Cation | Ionic Liquid Anion | Decomposition Temperature (Td) | Reference |
|---|---|---|---|
| Trihexyl(tetradecyl)phosphonium | Chloride | >300 °C | mdpi.com |
| Tri-n-butyloctylphosphonium | Bis(trifluoromethylsulfonyl)imide | ~400 °C | researchgate.net |
| Phosphonium Cation with DNS Anion | 5-(dimethylamino)-1-naphthalenesulfonate (DNS) | 332-383 °C | nih.gov |
| Trioctylphosphonium | Triflate | > Trioctylammonium Triflate | rsc.org |
| Triphenylphosphonium | Triflate | > Triphenylammonium Triflate | rsc.org |
Emerging Research Directions and Future Prospects for Tetraphenylphosphonium Phenolate
Tetraphenylphosphonium (B101447) phenolate (B1203915) continues to be a compound of significant interest, with research expanding into novel areas of application. The unique properties arising from its ionic structure, composed of a bulky tetraphenylphosphonium cation and a reactive phenolate anion, position it at the forefront of several emerging scientific fields.
Q & A
Q. What are the recommended methods for synthesizing and purifying tetraphenylphosphonium phenolate to ensure high active assay (60–72%) and minimal phenol residue (28–40%)?
- Category : Synthesis & Characterization
- Methodological Answer : Synthesis typically involves anion exchange between tetraphenylphosphonium bromide and sodium phenolate under anhydrous conditions. Purification steps include recrystallization from polar aprotic solvents (e.g., acetonitrile) followed by vacuum drying. Active assay and phenol content are quantified via HPLC with UV detection at 270 nm, using calibration curves for phenolate and phenol standards . Purity should also be confirmed by elemental analysis (C, H, O, P) and FT-IR to verify the absence of residual solvents or unreacted precursors .
Q. How should this compound be handled and stored to mitigate risks associated with its phenol content?
- Category : Safety & Handling
- Methodological Answer : Due to the volatile phenol component (~40%), handling requires fume hoods, nitrile gloves, and PPE to prevent inhalation or dermal exposure. Storage should be in airtight, light-resistant containers at 2–8°C to prevent degradation. Stability tests using thermogravimetric analysis (TGA) and periodic HPLC monitoring are recommended to detect phenol evaporation or hydrolysis .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and purity?
- Category : Analytical Chemistry
- Methodological Answer :
- FT-IR : Confirm the presence of P–O and aromatic C–H stretches (e.g., 1590 cm⁻¹ for phenolate).
- ¹H/³¹P NMR : Identify chemical shifts for the tetraphenylphosphonium cation (δ 7.5–7.8 ppm for aromatic protons; δ 24 ppm for phosphorus) and phenolate anion (δ 6.6–7.0 ppm).
- HPLC-UV : Quantify phenol impurities using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .
Advanced Research Questions
Q. How can computational models (e.g., SMD solvation, EOM-IP-CCSD) predict the redox behavior of this compound in different solvents?
- Category : Computational Chemistry
- Methodological Answer : The SMD solvation model (Gaussian 09/16) calculates solvation free energies by integrating bulk electrostatic contributions (Poisson equation) and surface-tension terms for solvent-accessible surfaces. For redox potentials, combine EOM-IP-CCSD with effective fragment potential (EFP) to simulate vertical ionization energies (VIEs) in bulk water. Benchmark against experimental microjet photoemission data to validate solvent-induced shifts (e.g., +5.72 eV for phenolate in water) .
Q. What experimental and theoretical approaches resolve discrepancies in phenolate’s ionization energies between computational predictions and photoemission data?
- Category : Data Contradiction Analysis
- Methodological Answer : Discrepancies (e.g., 0.6–0.8 eV offsets in VIEs) arise from perturbative polarization treatment in EFP for charged species. Mitigate errors by:
- Enhanced Sampling : Use ab initio molecular dynamics (AIMD) instead of classical MD for equilibrium configurations.
- Counterion Effects : Include explicit sodium ions in simulations to assess ion pairing’s impact on VIEs (<0.15 eV shifts).
- Hybrid Models : Combine EOM-IP-CCSD with polarizable continuum models (PCM) for bulk polarization .
Q. How does this compound act as a counterion in palladium pincer complexes, and how does its donor strength compare to NHC or phenolate ligands?
- Category : Organometallic Catalysis
- Methodological Answer : In Pd(II) pincer complexes, the phosphonium ylide moiety exhibits stronger σ-donor character than NHC or phenolate ligands, as evidenced by IR stretching frequencies (e.g., νCO shifts in [Pd(ylide)(CO)]⁺). Synthesize complexes via acid-mediated cleavage of ortho-metallated precursors and evaluate catalytic performance in allylation reactions. Compare turnover frequencies (TOFs) and activation energies to quantify ligand effects .
Q. What protocols ensure rigorous thermodynamic analysis of this compound’s redox potentials in aqueous vs. non-aqueous media?
- Category : Electrochemistry
- Methodological Answer : Use cyclic voltammetry (CV) with a Ag/AgCl reference electrode in deaerated solvents (e.g., water, acetonitrile). Apply the linear response approximation (LRA) to compute free energy changes (ΔG) from ensemble-averaged VIEs and electron affinities (VEAs). Validate against experimental oxidation potentials (e.g., 0.89 V for phenolate in water) .
Q. How can basis set selection (e.g., cc-pVTZ vs. 6-31G) impact the accuracy of DFT calculations for this compound’s electronic structure?
- Category : Quantum Chemistry
- Methodological Answer : Correlation-consistent basis sets (e.g., cc-pVTZ) capture >99% of Hartree-Fock + correlation energy but require higher computational cost. For geometry optimization, use 6-31G(d,p) with M05-2X functional. Compare HOMO-LUMO gaps and Mulliken charges across basis sets to identify convergence thresholds .
Methodological Guidelines
- Contradiction Management : When computational and experimental data conflict (e.g., redox potentials), prioritize hybrid QM/MM models over pure DFT or empirical methods .
- Safety Compliance : Adhere to ISO 9001 protocols for phenol-containing compounds, including waste neutralization with NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
